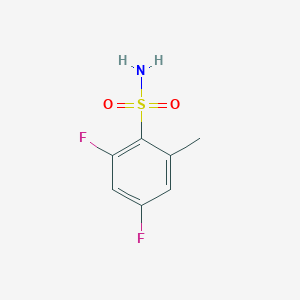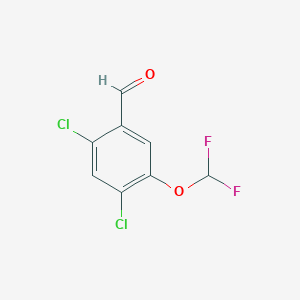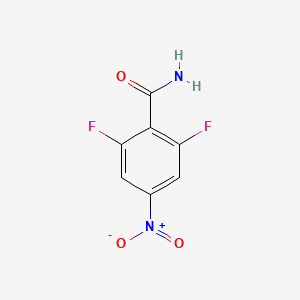![molecular formula C13H10F3N3O2 B1413443 5-benzyl-3-(trifluoromethyl)-1H,3aH,6aH-pyrrolo[3,4-c]pyrazole-4,6-dione CAS No. 1428147-22-1](/img/structure/B1413443.png)
5-benzyl-3-(trifluoromethyl)-1H,3aH,6aH-pyrrolo[3,4-c]pyrazole-4,6-dione
Vue d'ensemble
Description
5-benzyl-3-(trifluoromethyl)-1H,3aH,6aH-pyrrolo[3,4-c]pyrazole-4,6-dione , also known by its chemical formula C5H2F6N2 , is a heterocyclic compound. Its molecular weight is approximately 204.07 g/mol . The compound features a pyrrolopyrazole core with a trifluoromethyl group and a benzyl substituent.
Synthesis Analysis
The synthesis of this compound involves several steps. One common approach is the reaction of 3,5-bis(trifluoromethyl)acetophenone with 4-hydrazinobenzoic acid to form the hydrazone intermediate. Subsequent treatment with the Vilsmeier-Haack reagent leads to the formation of the desired pyrrolopyrazole aldehyde .
Applications De Recherche Scientifique
Anti-inflammatory and Antibacterial Applications
Trifluoromethylpyrazoles, a group to which the specified compound is related, have garnered attention for their roles as anti-inflammatory and antibacterial agents in medicinal chemistry. The placement of the trifluoromethyl group, especially at specific positions on the pyrazole nucleus, significantly influences the activity profile of these compounds. This insight suggests potential pathways for developing novel agents with enhanced efficacy and minimal side effects in these therapeutic areas (Kaur, Kumar, & Gupta, 2015).
Electronic Device Applications
The compound's structural relatives, specifically conjugated polymers containing pyrrolopyrrole and pyrazole diones, have been extensively developed for use in electronic devices. These polymers are celebrated for their high performance due to the novel chromophores they contain, akin to the structure of the compound . The unique optical, electrochemical, and device performance characteristics of these polymers underscore their potential in high-performance electronic applications (Deng et al., 2019).
Synthesis of Novel Functionalized Heteroaromatic Compounds
The exploration of novel functionalized heteroaromatic compounds, including those similar to 5-benzyl-3-(trifluoromethyl)-1H,3aH,6aH-pyrrolo[3,4-c]pyrazole-4,6-dione, has led to discoveries of new rearrangements and revisions of previously assigned molecular structures. This area of research not only corrects several erroneous reports in the literature but also presents new opportunities for the development of unique molecules with potential applications across various fields (Moustafa et al., 2017).
Orientations Futures
Propriétés
IUPAC Name |
5-benzyl-3-(trifluoromethyl)-3a,6a-dihydro-1H-pyrrolo[3,4-c]pyrazole-4,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F3N3O2/c14-13(15,16)10-8-9(17-18-10)12(21)19(11(8)20)6-7-4-2-1-3-5-7/h1-5,8-9,17H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYHJTAMJTKXYFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=O)C3C(C2=O)NN=C3C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F3N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




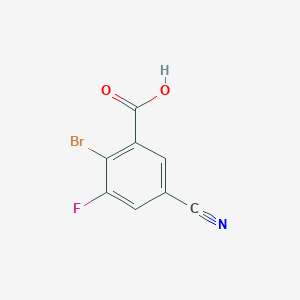

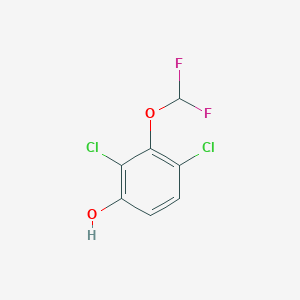
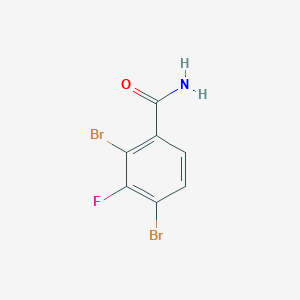
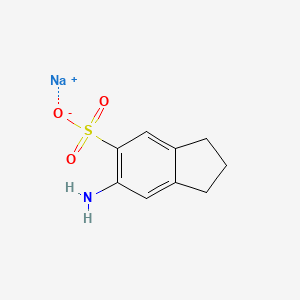


![[3-(Trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]hydrazine dihydrochloride](/img/structure/B1413372.png)
